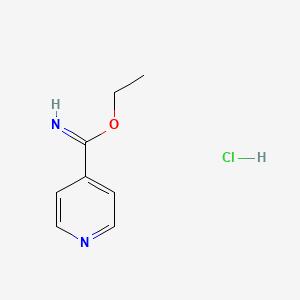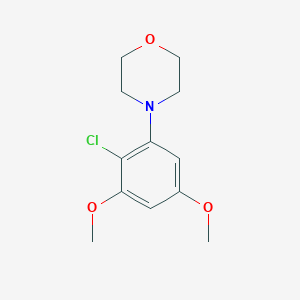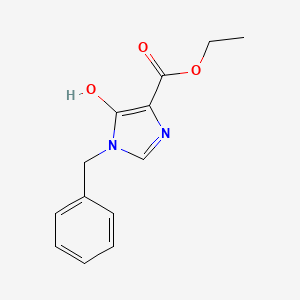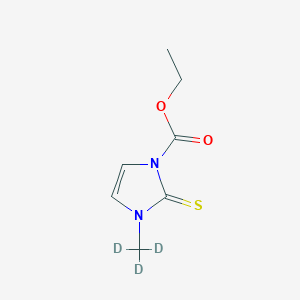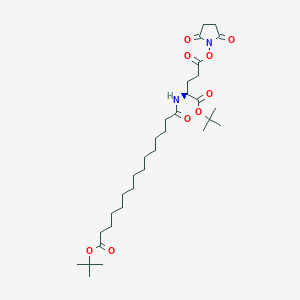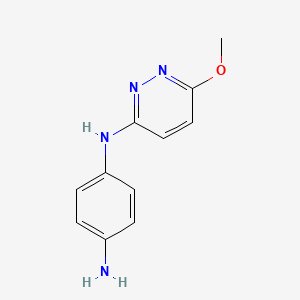
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine is an organic compound that belongs to the class of aminobenzenesulfonamides This compound is characterized by the presence of a benzene ring substituted with an amino group and a methoxypyridazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of 6-methoxypyridazine with benzene-1,4-diamine under specific conditions. One common method involves the use of a solvent such as ethanol or dimethylformamide (DMF) and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and maximize yield. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize waste and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The amino and methoxy groups on the benzene ring can participate in substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvent environments, to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while reduction reactions can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the benzene ring .
Wissenschaftliche Forschungsanwendungen
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications
Wirkmechanismus
The mechanism of action of 4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine can be compared with other similar compounds, such as:
4-Methyl-N3-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: This compound has a similar structure but with different substituents on the benzene ring, leading to different chemical and biological properties.
6-Methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine: Another similar compound with variations in the pyridazine and benzene ring substituents, resulting in unique reactivity and applications.
Eigenschaften
Molekularformel |
C11H12N4O |
|---|---|
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
4-N-(6-methoxypyridazin-3-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C11H12N4O/c1-16-11-7-6-10(14-15-11)13-9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14) |
InChI-Schlüssel |
XCGMQDKCUIYYSO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NN=C(C=C1)NC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13864639.png)
![4-[2-(Benzyloxy)ethyl]-2-azetidinone](/img/structure/B13864644.png)

![2-(2-Azaspiro[4.4]nonan-2-yl)ethanamine](/img/structure/B13864649.png)

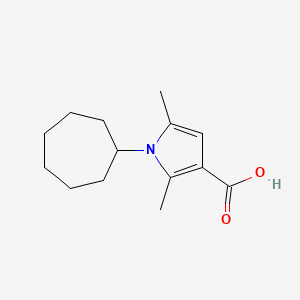
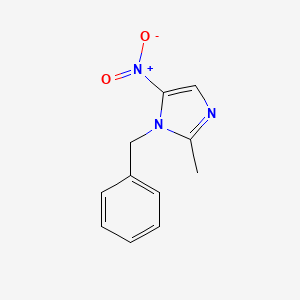
![Ethyl 4-[(4-oxothiane-3-carbonyl)amino]benzoate](/img/structure/B13864664.png)
